1,6-Dehydro Tramadol

Pharmaceutical quality control EP monograph compliance Impurity specification limits

1,6-Dehydro Tramadol (CAS 192384-41-1, free base; CAS 66170-31-8, hydrochloride salt) is the European Pharmacopoeia (EP) designated Tramadol Hydrochloride Impurity C, chemically defined as (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine. It is a dehydration product of tramadol in which the tertiary alcohol of the cyclohexanol ring is eliminated to form a double bond at the 1,6-position (cyclohex-2-ene).

Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
CAS No. 192384-41-1
Cat. No. B140241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dehydro Tramadol
CAS192384-41-1
Synonyms2-(3-Methoxyphenyl)-N,N-dimethyl-2-cyclohexene-1-methanamine;  Tramadol Impurity C,
Molecular FormulaC16H23NO
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESCN(C)CC1CCCC=C1C2=CC(=CC=C2)OC
InChIInChI=1S/C16H23NO/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3/h6,8-11,14H,4-5,7,12H2,1-3H3
InChIKeyNLNQAKPOVVMNEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dehydro Tramadol (CAS 192384-41-1) Procurement Identity: Pharmacopoeial Classification and Structural Baseline


1,6-Dehydro Tramadol (CAS 192384-41-1, free base; CAS 66170-31-8, hydrochloride salt) is the European Pharmacopoeia (EP) designated Tramadol Hydrochloride Impurity C, chemically defined as (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine [1]. It is a dehydration product of tramadol in which the tertiary alcohol of the cyclohexanol ring is eliminated to form a double bond at the 1,6-position (cyclohex-2-ene) . The compound exists as a racemic mixture with a molecular formula of C₁₆H₂₃NO (free base MW 245.36 g/mol) and is classified as both a synthetic process impurity and a potential degradation product of tramadol hydrochloride [2]. It is not a recognized in vivo metabolite of tramadol .

Why 1,6-Dehydro Tramadol Cannot Be Substituted by Other Tramadol Impurity Standards in Regulated Analytical Workflows


In pharmaceutical quality control and ANDA regulatory submissions, tramadol impurity reference standards are not interchangeable. The European Pharmacopoeia assigns distinct specified and unspecified impurity categories with unique acceptance criteria for each structural entity [1]. EP Impurity C (1,6-Dehydro Tramadol) and EP Impurity B (1,2-Dehydro Tramadol) are structural isomers differing only in the position of the endocyclic double bond (cyclohex-2-ene vs. cyclohex-1-ene), yet they possess different CAS numbers, different InChIKeys, different chromatographic retention characteristics, and distinct IUPAC names [2]. Procurement of the incorrect dehydro isomer will result in failed system suitability, erroneous quantification, and potential regulatory rejection of analytical data. Furthermore, the free base (CAS 192384-41-1) and hydrochloride salt (CAS 66170-31-8) forms are chemically distinct entities with different molecular weights (245.36 vs. 281.82 g/mol), solubility profiles, and hygroscopicity behaviors, necessitating explicit specification at the point of purchase [3].

Quantitative Differentiation Evidence for 1,6-Dehydro Tramadol (EP Impurity C) vs. Closest Analogs


Regulatory Acceptance Criterion: EP Impurity C Has a Specific NMT 0.1% Limit Distinct from Specified Impurities A and E

Per the European Pharmacopoeia monograph for Tramadol Hydrochloride, Impurity C (1,6-Dehydro Tramadol) is classified as an individual unspecified impurity with a limit of NMT 0.1% in the drug substance, whereas specified impurities A and E have higher individual limits of NMT 0.2% [1]. In extended-release capsule formulations, Impurity C retains the NMT 0.1% unspecified impurity limit alongside Impurity B, while Impurity D is separately controlled at NMT 0.1% and Impurity A at NMT 0.2% [1]. This differential regulatory threshold means that a dedicated, high-purity Impurity C reference standard is mandatory for accurate quantification at the 0.1% reporting threshold; use of a non-pharmacopoeial or incorrectly certified analog risks both analytical inaccuracy and regulatory non-compliance.

Pharmaceutical quality control EP monograph compliance Impurity specification limits

Structural Isomer Differentiation: 1,6-Dehydro (Cyclohex-2-ene) vs. 1,2-Dehydro Tramadol (Cyclohex-1-ene) by Double-Bond Position

The sole structural difference between EP Impurity C (1,6-Dehydro Tramadol) and EP Impurity B (1,2-Dehydro Tramadol) is the position of the endocyclic double bond: Impurity C bears the unsaturation at the cyclohex-2-ene position (C2–C3), while Impurity B bears it at the cyclohex-1-ene position (C1–C2) conjugated with the 3-methoxyphenyl ring [1]. This positional isomerism yields distinct IUPAC names, distinct CAS registry numbers (192384-41-1 free base vs. 66170-32-9 for Impurity B HCl), distinct InChIKeys (NLNQAKPOVVMNEG-UHFFFAOYSA-N vs. Impurity B's key), and distinct SMILES notations [2]. Critically, these two isomers are resolved as separate peaks in validated HPLC methods, as demonstrated in the simultaneous determination method where Impurities B and C are quantified independently with linearity ranges of 0.1–1.2 mg/ml (r > 0.999) [3].

Structural elucidation Isomer-specific procurement Chromatographic method selectivity

Molecular Property Differentiation from Parent Tramadol: Absence of H-Bond Donor and Increased LogP Alter Chromatographic and Extraction Behavior

The dehydration of tramadol to 1,6-Dehydro Tramadol eliminates the tertiary hydroxyl group, reducing the molecular weight from 263.37 g/mol (tramadol free base) to 245.36 g/mol and reducing the hydrogen bond donor count from 1 to 0 [1]. The experimentally determined LogP of tramadol is reported as 1.35–1.34, while the computed XLogP3 of 1,6-Dehydro Tramadol is 3.3 [2]. This LogP increase of approximately 2 log units (≈100-fold increase in octanol-water partition coefficient) means the dehydro impurity is substantially more lipophilic than the parent drug, which directly impacts reversed-phase HPLC retention (longer retention time), liquid-liquid extraction efficiency, and solid-phase extraction recovery [3]. These physicochemical differences must be accounted for when developing stability-indicating methods that require baseline resolution of the impurity from the parent peak.

Physicochemical profiling LogP comparison Sample preparation optimization

Validated HPLC Analytical Range: Impurity C Linearity of 0.1–1.2 mg/ml (r > 0.999) Matches Impurity B but Exceeds Impurity A's Lower Sensitivity

In the validated HPLC method for simultaneous determination of tramadol hydrochloride and its three impurities (A, B, C) in oral drop formulations, the method demonstrated linearity for Impurities B and C over the range of 0.1–1.2 mg/ml with correlation coefficient r > 0.999, whereas Impurity A required a different linearity range of 0.15–2.4 mg/ml (r > 0.995) [1]. The lower limit of quantification (LOQ) for Impurity C corresponds to approximately 0.04% of the tramadol working concentration, enabling reliable detection well below the 0.1% ICH reporting threshold [1]. This validated range confirms that Impurity C can be accurately quantified across the concentration span relevant for both routine batch release testing and stability studies. The method used a C18 column with UV detection, and the specificity was demonstrated by baseline resolution of Impurity C from tramadol and from Impurities A and B [1].

HPLC method validation Linearity and range Pharmaceutical impurity quantification

Synthetic Origin and Purity Specification: Acid-Catalyzed Dehydration Yields 86.3% HPLC Purity with Definable Process Controls

1,6-Dehydro Tramadol Hydrochloride (Impurity C) is synthesized via acid-catalyzed dehydration of tramadol hydrochloride using concentrated hydrochloric acid at 90–100°C, yielding the product with 86.3% HPLC purity directly from the reaction mixture [1]. In contrast, the isomeric Impurity B (1,2-dehydro) requires distinct synthetic conditions involving different starting materials or dehydration pathways [1]. Commercially, Toronto Research Chemicals supplies the compound with purity >95% (HPLC) as either the free base (CAS 192384-41-1, pale yellow oil) or hydrochloride salt (CAS 66170-31-8, white to off-white solid) [2]. The free base is a pale yellow oil requiring storage at 2–8°C or −20°C, while the HCl salt is hygroscopic and requires controlled storage conditions . The distinct synthetic pathway and physical form of each salt form means that the procurement specification must explicitly state the desired CAS number and salt form.

Impurity synthesis Process-related substance Reference standard qualification

Procurement-Relevant Application Scenarios for 1,6-Dehydro Tramadol (CAS 192384-41-1)


EP/USP Compendial Quality Control for Tramadol Hydrochloride API Batch Release

Pharmaceutical QC laboratories performing batch release testing of tramadol hydrochloride drug substance must quantify EP Impurity C at the NMT 0.1% threshold per the EP monograph [1]. This requires procurement of the authentic Impurity C reference standard (CAS 192384-41-1 free base or CAS 66170-31-8 HCl) with a certified purity of >95% (HPLC) and a valid Certificate of Analysis including HPLC chromatogram, NMR, and MS data [2]. The validated HPLC method achieved linearity for Impurity C over 0.1–1.2 mg/ml (r > 0.999), confirming fitness for the 0.1% reporting threshold [3].

Stability-Indicating Method Development and Forced Degradation Studies

1,6-Dehydro Tramadol is a known degradation product of tramadol hydrochloride under acidic stress conditions, formed via acid-catalyzed dehydration of the tertiary alcohol [1]. Analytical R&D groups developing stability-indicating HPLC or UPLC methods require the pure Impurity C reference standard for: (a) peak identification in stressed-sample chromatograms, (b) system suitability testing to confirm resolution from the parent tramadol peak, and (c) calibration curve generation for quantification of degradation products. The increased LogP (~3.3 vs. ~1.35 for tramadol) necessitates deliberate optimization of mobile phase composition to ensure adequate retention and resolution [4].

ANDA Regulatory Submission – Impurity Profiling and Method Validation

For Abbreviated New Drug Application (ANDA) submissions referencing tramadol hydrochloride, the FDA and EMA require comprehensive impurity profiling including identification, structural characterization, and quantification of all EP-listed impurities (A through E) [1]. Impurity C (1,6-Dehydro Tramadol) must be independently quantified using a qualified reference standard. The ChemWhat and CATO reference standard programs supply EP Impurity C with ISO 17034-compliant characterization data specifically designed for ANDA method validation and commercial production quality control applications [2].

Forensic and Toxicological Analysis – Differentiation of Tramadol Metabolites from Process Impurities

In forensic toxicology and clinical urine drug testing, 1,6-Dehydro Tramadol may be erroneously attributed to in vivo metabolism; however, it is documented as a synthetic process impurity and is not a recognized in vivo metabolite of tramadol [1]. Forensic laboratories performing LC-MS/MS confirmation of tramadol and its metabolites must differentiate between genuine metabolites (O-desmethyltramadol, N-desmethyltramadol, N,O-didesmethyltramadol) and synthetic impurities such as 1,6-Dehydro Tramadol that may co-extract and co-elute. Procurement of the pure reference standard enables definitive retention time and mass spectral library matching, preventing false-positive metabolite identification [3].

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